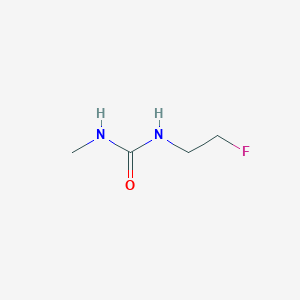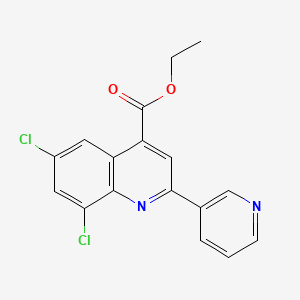
Mercury--platinum (4/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury–platinum (4/1) is an intermetallic compound formed by the combination of mercury and platinum in a 4:1 ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The formation of this compound involves the interaction between mercury and platinum, resulting in a stable intermetallic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mercury–platinum (4/1) typically involves the reaction of mercury with platinum under controlled conditions. One common method is the solid-state reaction, where mercury is deposited onto platinum foils and heated to facilitate the formation of the intermetallic compound . The reaction conditions, such as temperature and duration, are crucial for achieving the desired stoichiometry and phase purity.
Industrial Production Methods
In industrial settings, the production of mercury–platinum (4/1) may involve electrochemical techniques. For example, mercury ions in solution can form a stable alloy with platinum under an applied potential, resulting in the formation of the intermetallic compound on the platinum surface . This method is efficient and allows for the precise control of the alloy composition.
Analyse Chemischer Reaktionen
Types of Reactions
Mercury–platinum (4/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique electronic and structural properties of the intermetallic compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents, such as nitric acid, resulting in the formation of mercury and platinum oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas, which can revert the compound to its metallic constituents.
Substitution: Substitution reactions involve the replacement of mercury or platinum atoms with other metal atoms, leading to the formation of new intermetallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxide and platinum oxide, while reduction can produce elemental mercury and platinum.
Wissenschaftliche Forschungsanwendungen
Mercury–platinum (4/1) has several scientific research applications due to its unique properties:
Wirkmechanismus
The mechanism of action of mercury–platinum (4/1) involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates the activation and transformation of reactants through its unique electronic structure. In biological systems, the compound’s antimicrobial properties are attributed to its ability to disrupt cellular processes and inhibit the growth of microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Platinum–mercury (1/1): This compound has a different stoichiometry and exhibits distinct properties compared to mercury–platinum (4/1).
Platinum–gold (4/1): Another intermetallic compound with similar applications but different chemical behavior
Eigenschaften
CAS-Nummer |
12162-37-7 |
|---|---|
Molekularformel |
Hg4Pt |
Molekulargewicht |
997.45 g/mol |
IUPAC-Name |
mercury;platinum |
InChI |
InChI=1S/4Hg.Pt |
InChI-Schlüssel |
ZYQLMTRAYYFADD-UHFFFAOYSA-N |
Kanonische SMILES |
[Pt].[Hg].[Hg].[Hg].[Hg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


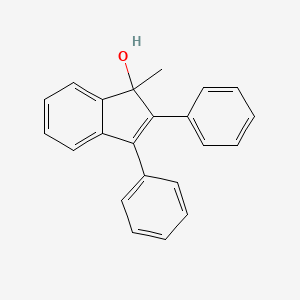
![[3-(Diacetyloxymethyl)phenyl] acetate](/img/structure/B14723862.png)

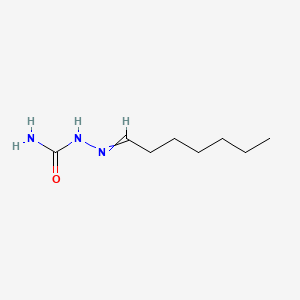
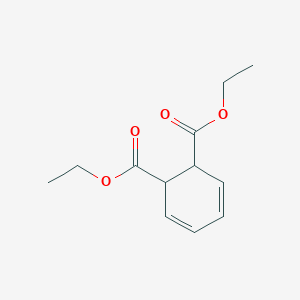
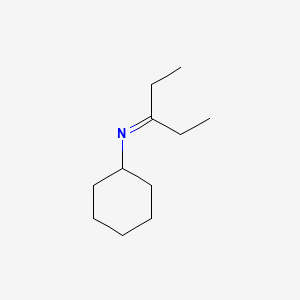
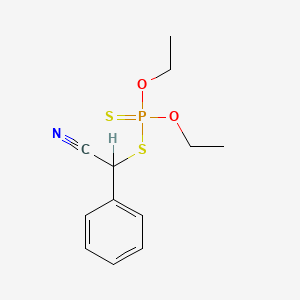

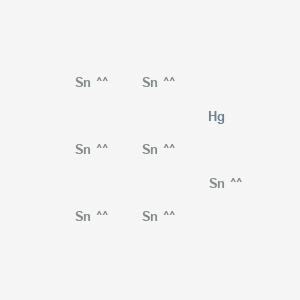
![N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14723899.png)
